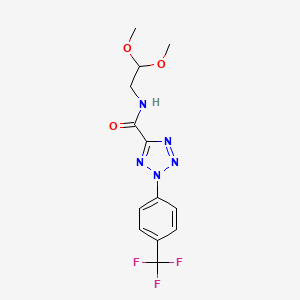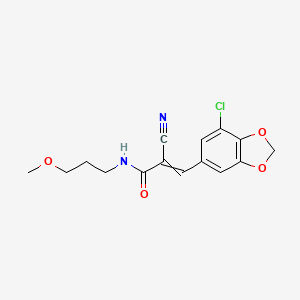
3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a receptor protein that is involved in the regulation of cell growth and division, and is frequently overexpressed in cancer cells. AG-1478 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
Scientific Research Applications
Chemical Synthesis and Reactions
The study of similar enamides highlights innovative approaches in chemical synthesis, such as iodine(III)-mediated ethoxychlorination of enamides using iron(III) chloride, which allows for the regioselective ethoxychlorination of a broad range of enamides. This method emphasizes the importance of specific chemical processes that could potentially apply to the synthesis or modification of the compound (Nocquet‐Thibault et al., 2014). Furthermore, the cyclocondensation of 2,2-dichloroethenylbenzamide and its analogs with amidines and hydrogen sulfide in the presence of bases presents another interesting route that may offer insights into the reactivity and functionalization of similar compounds (Demidchuk et al., 2009).
Pharmacological Potential
Research into structurally similar benzamides has uncovered compounds with significant neuroleptic properties, indicating potential pharmacological applications. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) exhibits potent and long-lasting inhibitory effects on apomorphine-induced behaviors and methamphetamine-induced stereotyped behavior, suggesting a highly selective blocking action on the dopamine D1 receptor (Usuda et al., 2004). This highlights the potential for compounds with similar structures to be explored for their neuroleptic or other pharmacological activities.
Material Science and Photocatalysis
In the realm of material science, research on the photocatalytic degradation of organic compounds, such as propyzamide, using titanium dioxide-loaded adsorbent supports demonstrates the application of similar chemical compounds in environmental remediation processes. This study emphasizes the role of chemical structures in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates, suggesting a potential research avenue for the compound in photocatalytic applications (Torimoto et al., 1996).
properties
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-4-2-3-18-15(19)11(8-17)5-10-6-12(16)14-13(7-10)21-9-22-14/h5-7H,2-4,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERWXKSUQFMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC2=C(C(=C1)Cl)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

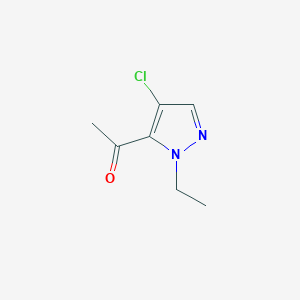
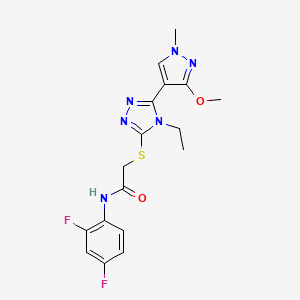
![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)
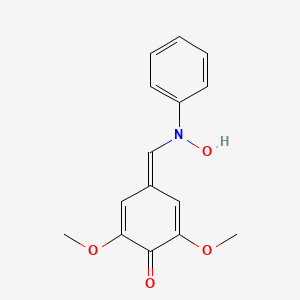
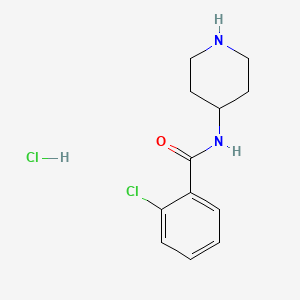
![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)
![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)
![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)

